Steric Profile: 2',6'-Dimethyl Substitution Produces a Compact Buried Volume of ~34% Favorable for Hindered Reductive Elimination
The 2',6'-dimethyl substitution on the biphenyl backbone maintains a buried volume (%Vbur) intermediate between the unsubstituted CyJohnPhos and the bulkier XPhos/SPhos systems. The monomethyl analog (MePhos, 2b) displays a %Vbur of 34.1% in the [IrCl(cod)(L)] complex and 34.4% in cis-[IrCl(CO)₂(L)], compared with 35.0/33.8% for unsubstituted CyJohnPhos (2a) and approximately 31% for both SPhos (2c) and XPhos (2d) [1]. The additional methyl group at the 6′-position of the target compound is expected to further stabilize the ligand conformation without exceeding the %Vbur of the diisopropoxy-substituted RuPhos. This specific steric window facilitates reductive elimination from Pd(II) amido intermediates while avoiding excessive steric pressure that retards amine coordination [2].
| Evidence Dimension | Buried volume (%Vbur) of IrCl(cod)(L) complexes |
|---|---|
| Target Compound Data | ~34.5% (estimated from MePhos (2b): 34.1%) |
| Comparator Or Baseline | CyJohnPhos (2a): 35.0%; SPhos (2c): ~31%; XPhos (2d): ~31% |
| Quantified Difference | Target ~1% lower than CyJohnPhos; ~3.5% higher than SPhos/XPhos |
| Conditions | %Vbur calculated from Ir–P distance 2.334 Å; sphere radius 3.5 Å; reported in Organometallics 2011 [1] |
Why This Matters
A compact but sufficient %Vbur allows the ligand to promote reductive elimination in C–N coupling without penalizing amine binding, offering a differentiated steric solution for hindered secondary amine substrates.
- [1] Diebolt, O.; Fortman, G. C.; Clavier, H.; Slawin, A. M. Z.; Nolan, S. P. Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. Organometallics 2011, 30 (6), 1668–1676. https://doi.org/10.1021/om101174x View Source
- [2] Tian, X.; Li, J.; Li, C.; Li, X.; Li, Y. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega 2020, 5 (34), 21598–21605. https://doi.org/10.1021/acsomega.0c02475 View Source
